2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO. It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride typically involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of trifluoromethoxy groups on biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to various receptors and enzymes, affecting biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 2-(4-(Methoxy)phenyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the trifluoromethoxy group in this compound makes it unique, providing distinct properties that are valuable in various research applications .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGKBSZXQYCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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